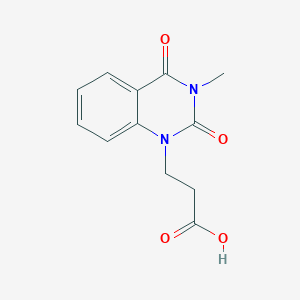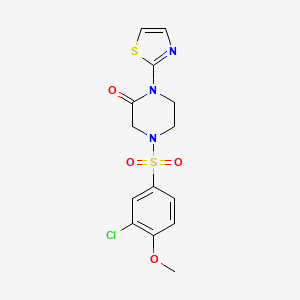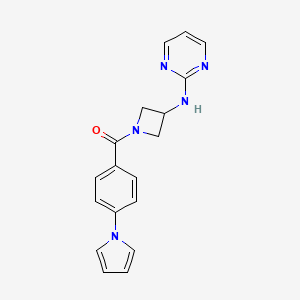
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is an organic compound with a complex structure combining elements of quinazoline and propanoic acid. The quinazoline framework is well-known in the pharmaceutical and chemical industries due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative with a formamide. This reaction is typically conducted under acidic or basic conditions with a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods: In industrial settings, this compound may be synthesized through a multi-step process involving the condensation of substituted o-nitrobenzylamines followed by reduction and cyclization steps. The scalability of these methods depends on the availability and cost of starting materials, as well as the efficiency of reaction steps.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions including:
Oxidation: Oxidation reactions can potentially modify the quinazoline ring or the propanoic acid side chain, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reductive reactions might be employed to further reduce nitro or carbonyl groups present within the structure using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly on the quinazoline core, utilizing reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, chromium trioxide (CrO3)
Reducing agents: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas
Nucleophiles: NaH, various alkyl halides
Major Products: These reactions yield different derivatives, such as fully reduced quinazolines, halogenated products, and various oxidized forms depending on the applied conditions.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis for the development of new chemical entities.
Biology: Potential biological activities can be explored, such as enzyme inhibition or interaction with specific proteins.
Medicine: Similar compounds have been studied for their potential in therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Could be utilized in the development of specialty chemicals or as a building block in polymer science.
Mécanisme D'action
The compound’s biological activity is likely due to its interaction with specific molecular targets. Inhibitory effects might involve binding to active sites of enzymes or receptors, disrupting normal cellular processes. The quinazoline moiety, for instance, is known to interfere with tyrosine kinase receptors, which are crucial in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Quinazoline-based drugs like gefitinib and erlotinib, which target tyrosine kinase receptors in cancer therapy.
Propanoic acid derivatives such as ibuprofen and naproxen, well-known nonsteroidal anti-inflammatory drugs.
This deep dive shows how 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid marries two important chemical frameworks, opening up versatile paths for research and application. Anything else you'd like to explore about this compound?
Propriétés
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(17)8-4-2-3-5-9(8)14(12(13)18)7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBWDLWBAIJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)
![3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2942999.png)
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)

![N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2943005.png)
![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide](/img/structure/B2943010.png)
![2-(4-fluorophenoxy)-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)acetamide](/img/structure/B2943013.png)

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2943019.png)
